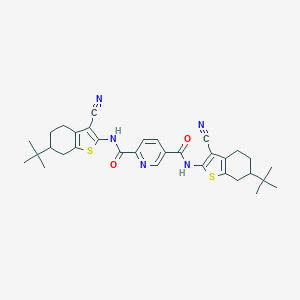![molecular formula C20H29NO5S B442815 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B442815.png)
3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves multiple steps, including the formation of the decahydrocyclododeca[b]thiophene ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of decahydrocyclododeca[b]thiophene and related structures with different functional groups. Examples include:
- 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid
- 4-{[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Uniqueness
The uniqueness of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H29NO5S |
|---|---|
Molecular Weight |
395.5g/mol |
IUPAC Name |
4-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H29NO5S/c1-26-20(25)18-14-10-8-6-4-2-3-5-7-9-11-15(14)27-19(18)21-16(22)12-13-17(23)24/h2-13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
PZPMHVFORHISPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyridinylmethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B442736.png)

![4-Benzyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}piperidine](/img/structure/B442740.png)
![2-phenyl-N-(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}butyl)-4-quinolinecarboxamide](/img/structure/B442743.png)
![4-Tert-butylphenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B442744.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)

![11-(2-ethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442749.png)
![N-[1-(1-adamantyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B442750.png)
![N-cycloheptyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442752.png)


![4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B442755.png)
